Plumbagin

Overview

Description

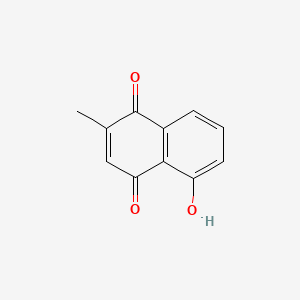

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone; C₁₁H₈O₃) is a naturally occurring bioactive naphthoquinone isolated primarily from plants of the Plumbaginaceae family, such as Plumbago zeylanica and Plumbago auriculata . It is a lipophilic, non-chiral compound with a molecular mass of 188.18 g/mol, existing as a yellow crystalline solid . This compound exhibits diverse pharmacological properties, including anticancer, antifungal, anti-inflammatory, and neuroprotective activities . Its anticancer efficacy spans multiple cancer types, such as breast, prostate, lung, and leukemia, with mechanisms involving apoptosis induction, cell cycle arrest, and inhibition of metastasis-related pathways .

Preparation Methods

Traditional Extraction Methods from Plumbago zeylanica

Raw Material Preparation and Pretreatment

The roots and stems of Plumbago zeylanica are harvested, dried, and mechanically processed into 0.5–1 mm particles to maximize surface area for solvent interaction. Patented methods emphasize the use of stamp mills or pulverizers to ensure uniform particle size distribution, critical for consistent extraction yields. Steam distillation protocols recommend a water-to-biomass ratio of 2:1 (w/w), while organic solvent extraction utilizes ethanol, chloroform, or acetone at 2–10× (v/w) volumes relative to raw material mass.

Extraction Techniques

Steam Distillation

In a standardized protocol, 2 kg of powdered Plumbago zeylanica undergoes 10-hour steam distillation at 100°C, yielding 32 g of crude plumbagin extract (1.6% w/w). This method avoids organic solvents but requires post-distillation purification due to co-extraction of hydrophilic impurities.

Organic Solvent Leaching

Ethanol (70% v/v) demonstrates superior extraction efficiency compared to acetone or chloroform, achieving 89% recovery of naphthoquinones in 12-hour Soxhlet extractions. Polar solvents enhance this compound solubility through hydrogen bonding with its hydroxyl and ketone groups, though non-polar solvents like petroleum ether are preferred for subsequent purification steps.

Purification and Crystallization

Crude extracts are adsorbed onto macroporous resin D101, with impurities removed via deionized water elution. Target compounds are fractionated using petroleum ether-acetone (20:1 v/v) and acetone-methanol (1:1 v/v) gradients, monitored by thin-layer chromatography (TLC) with silica gel G plates. Final recrystallization in 50–80% ethanol yields 6 g of this compound per 2 kg biomass (0.3% w/w) at 96% purity.

Table 1: Comparative Efficiency of this compound Extraction Methods

Synthetic Organic Synthesis Routes

BHQ Benzannulation Reaction

A groundbreaking synthesis route starts with 1,4-dimethoxy-2-methylbenzene, undergoing allylation and Claisen rearrangement to form 2-allyl-3,6-dimethoxy-4-methylphenyl 2',2',2'-tribromoacetate. Copper-catalyzed benzannulation at 110°C for 48 hours produces 5-bromo-1,4-dimethoxy-2-methylnaphthalene, which is demethylated using boron tribromide (BBr₃) to yield this compound. This 8-step process achieves 22% overall yield, superior to classical Friedel-Crafts approaches.

Suzuki Cross-Coupling Strategy

Palladium-catalyzed coupling of 5-bromo-1,4-dimethoxy-2-methylnaphthalene with pinacol boronic esters introduces functional groups at the C-5 position. Subsequent oxidation with ceric ammonium nitrate (CAN) converts methoxy groups to quinones, enabling modular synthesis of this compound derivatives.

Table 2: Key Reactions in this compound Synthesis

Industrial-Scale Optimization Challenges

Solvent Recovery Systems

Steam distillation generates aqueous waste requiring advanced filtration to recover residual this compound, while ethanol-based extraction allows 89% solvent recycling via vacuum distillation. Petroleum ether-acetone mixtures in resin chromatography pose flammability risks, necessitating inert gas blanketing in large-scale operations.

Purity-Throughput Tradeoffs

Macroporous resin purification increases purity from 82% to 96% but reduces throughput by 73% compared to direct crystallization. Synthetic routes avoid plant-derived impurities but require costly transition metal catalysts (CuI: $1,200/kg; Pd(PPh₃)₄: $8,500/kg).

Analytical Validation Protocols

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm resolves this compound from juglone and 7-methyljuglone impurities. Mobile phases of acetonitrile:water (65:35 v/v) at 1 mL/min provide baseline separation (Rₛ > 2.0) in 15-minute runs.

Spectroscopic Characterization

Fourier-transform infrared spectroscopy (FTIR) identifies carbonyl stretches at 1675 cm⁻¹ (quinone C=O) and 1620 cm⁻¹ (aromatic C=C). Nuclear magnetic resonance (¹H NMR, DMSO-d₆) displays characteristic singlets at δ 2.45 (C2-CH₃) and δ 12.10 (C5-OH).

Chemical Reactions Analysis

Types of Reactions

Plumbagin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form this compound quinone, a compound with enhanced biological activity.

Reduction: Reduction of this compound can yield hydrothis compound, which exhibits different biological properties.

Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in sulfuric acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: This compound quinone.

Reduction: Hydrothis compound.

Substitution: Various substituted naphthoquinones.

Scientific Research Applications

Anticancer Properties

Plumbagin exhibits potent anticancer activity across various cancer types, including breast, colon, gastric, and ovarian cancers. Its effectiveness is attributed to multiple mechanisms that disrupt cancer cell survival and proliferation.

Gastric Cancer

A study demonstrated that this compound significantly reduced the viability of gastric cancer cells (SGC-7901) with an IC50 value of 19.12 μmol/L. The compound not only induced apoptosis but also enhanced the sensitivity of these cells to conventional chemotherapeutics like cisplatin .

Colon Cancer

In HCT116 colon cancer cells, this compound was found to induce G1 phase arrest while promoting apoptosis through reactive oxygen species (ROS) formation. The compound exhibited a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent for colon cancer treatment .

Ovarian Cancer

This compound demonstrated significant antitumor effects in ovarian cancer models by inhibiting cell proliferation and angiogenesis. In vivo studies showed tumor regression in mice treated with this compound, correlating with reduced expression of Ki67 and CD31 markers associated with tumor growth and vascularization .

Pharmaceutical Applications

The pharmaceutical applications of this compound are being explored through innovative drug delivery systems that enhance its bioavailability and therapeutic efficacy.

Liposomal Drug Delivery Systems

Liposomal formulations have been developed to encapsulate this compound, improving its stability and reducing systemic toxicity. These systems leverage the biocompatibility of liposomes to deliver this compound directly to tumor sites, enhancing its anticancer effects while minimizing side effects associated with traditional chemotherapy .

Summary Table: Key Findings on this compound's Anticancer Effects

Mechanism of Action

Plumbagin exerts its effects through multiple molecular targets and pathways:

Reactive Oxygen Species (ROS) Production: This compound induces the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.

Inhibition of Signaling Pathways: This compound inhibits key signaling pathways such as PI3K/Akt, NF-κB, and MAPK, which are involved in cell survival, proliferation, and inflammation.

DNA Damage: This compound causes DNA double-strand breaks through oxidative DNA base damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Naphthoquinones

Menadione (Vitamin K3)

- Structure: 2-methyl-1,4-naphthoquinone (lacks the hydroxyl group at position 5 compared to plumbagin).

- Activity : Menadione shares anticancer properties with this compound but requires higher concentrations (IC₅₀ ~10–20 µM) to achieve comparable effects in glioma and leukemia cells. Both induce necrosis in cancer cells via reactive oxygen species (ROS) generation .

- Limitations : Menadione exhibits higher systemic toxicity, limiting its therapeutic use compared to this compound .

Juglone (5-Hydroxy-1,4-naphthoquinone)

- Structure : Differs from this compound by lacking a methyl group at position 2.

- Activity : Juglone shows potent antifungal and anticancer activity (IC₅₀ ~10.4 µM in glioma cells) but is less selective, damaging healthy cells at therapeutic doses .

Dioncoquinones

- Structure: Naphthoquinones with hydroxyl groups at positions 3 and 6 (e.g., dioncoquinone B).

- Activity: Dioncoquinone B exhibits selective apoptosis in multiple myeloma cells (EC₅₀ = 11 µM) without harming healthy peripheral blood mononuclear cells (PBMCs). In contrast, this compound shows higher potency (EC₅₀ = 0.8 µM) but equal toxicity to PBMCs, limiting its therapeutic window .

Mechanistic Comparison with Non-Naphthoquinone Analogs

Pongapin and Karanjin (Furanoflavonoids)

- Activity : Both compounds inhibit HeLa cervical cancer cells by stabilizing I-κB and suppressing NF-κB signaling, similar to this compound’s NF-κB modulation. However, this compound generates higher intracellular ROS, enhancing cytotoxicity .

- Selectivity: Pongapin and karanjin show minimal effects on normal fibroblasts, whereas this compound’s ROS-mediated toxicity extends to some non-cancerous cells .

Oridonin (Diterpenoid)

Therapeutic Potential and Limitations

Anticancer Activity

*NSCLC: Non-small cell lung cancer.

Antifungal Activity

- This compound outperforms benlate (a synthetic fungicide) against Colletotrichum cladosporioides and Alternaria tuani but is less effective against Aspergillus species .

Enzyme Inhibition

- This compound is a potent inhibitor of KAPAS (IC₅₀ = 2.1 µM), a key enzyme in lysine biosynthesis, surpassing other quinones like chrysophanic acid .

Key Research Findings

Synergistic Effects : this compound combined with BAY-876 (a GLUT1 inhibitor) shows enhanced cytotoxicity in KEAP1-mutant NSCLC cells by exacerbating glucose limitation and oxidative stress .

Toxicity Profile: While this compound induces hepatotoxicity at high doses, structural analogs like dioncoquinones offer safer profiles due to selective apoptosis .

Structural Determinants: Free hydroxyl groups at positions 5 (this compound) or 3/6 (dioncoquinones) are critical for bioactivity, influencing ROS generation and target binding .

Biological Activity

Plumbagin, a naturally occurring naphthoquinone derived from the roots of Plumbago zeylanica and other species, exhibits a wide range of biological activities that have garnered significant attention in pharmacological research. This article provides a comprehensive overview of the biological activities of this compound, including its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.

Anticancer Activity

This compound has demonstrated potent anticancer effects across various cancer cell lines. Its mechanisms of action include:

- Induction of Apoptosis : this compound triggers apoptosis in cancer cells by activating intrinsic pathways, primarily through the generation of reactive oxygen species (ROS) and the inhibition of key survival signaling pathways such as NF-κB and STAT3 .

- Cell Cycle Arrest : Research indicates that this compound induces G2/M phase arrest in esophageal cancer cells (ESCC), leading to reduced cell proliferation . For instance, a study showed a significant increase in G2/M phase cells after 12 hours of treatment with this compound, correlating with decreased cell viability .

- Anti-Metastatic Properties : this compound has been shown to inhibit cancer cell invasion and metastasis through various molecular pathways, including the suppression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF) expression .

Table 1: Summary of Anticancer Effects of this compound

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Key findings include:

- Inhibition of Pathogen Growth : this compound has shown effective antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/ml for S. aureus and 0.78 µg/ml for C. albicans .

- Biofilm Disruption : Studies reveal that this compound can prevent biofilm formation and disperse existing biofilms formed by these pathogens, enhancing its potential as an antimicrobial agent .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.56 µg/ml | |

| Candida albicans | 0.78 µg/ml | |

| Mixed Infection | Effective in preventing biofilm formation |

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties, which are crucial in managing chronic inflammatory diseases. It has been shown to:

- Reduce Pro-inflammatory Cytokines : this compound inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby mitigating inflammation in various models .

- Modulate Immune Response : The compound influences immune responses by regulating macrophage activation and cytokine release, making it a potential therapeutic agent for inflammatory conditions.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Esophageal Cancer Study : A study evaluated the effects of this compound on ESCC both in vitro and in vivo, demonstrating significant tumor volume reduction without systemic toxicity .

- Colon Cancer Research : Another investigation focused on HCT116 colon cancer cells, revealing that this compound effectively induces apoptosis and regulates cell cycle progression through oxidative stress mechanisms .

- Antimicrobial Efficacy Evaluation : A study using a Drosophila melanogaster model showed that treatment with this compound significantly increased survival rates in flies infected with S. aureus and C. albicans, underscoring its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess plumbagin's dose-dependent cytotoxicity in cancer cells?

- Methodological Answer : Use the CCK-8 viability assay to determine IC50 values. For example, MDA-MB-231 breast cancer cells showed an IC50 of 14.7 µM, while lung cancer A549 cells exhibited differential sensitivity based on this compound content (23.65 µg/mL vs. 12.36 µg/mL in extracts) . Validate results with three independent experiments and analyze data using GraphPad Prism or SPSS, applying Student’s t-test (p < 0.05 for significance) .

Q. How does this compound modulate the NF-κB pathway, and what assays confirm this mechanism?

- Methodological Answer : this compound inhibits IκBα kinase (IKK) activation, reducing IκBα phosphorylation/degradation and blocking p65 nuclear translocation. Use electrophoretic mobility shift assays (EMSAs) or luciferase reporter gene systems to measure NF-κB DNA-binding activity. Western blotting can track IκBα degradation and p65 phosphorylation . In TNF-stimulated cells, this compound (10–40 µM) suppresses NF-κB-regulated anti-apoptotic proteins (e.g., Bcl-2, survivin) .

Q. What markers are critical for evaluating this compound-induced apoptosis in vitro?

- Methodological Answer : Assess mitochondrial membrane potential loss (JC-1 staining), cytochrome c release (subcellular fractionation), caspase-9/3 activation (fluorometric assays), and Bax/Bcl-2 ratio shifts (Western blot). For example, this compound increased DR4/DR5 death receptors in K562 leukemia cells via ROS, measurable via flow cytometry . Include ROS scavengers (e.g., NAC) to confirm redox-mediated mechanisms .

Q. How does this compound affect STAT3 signaling in cancer cells?

- Methodological Answer : Treat gastric cancer cells (e.g., MKN-28) with this compound (20–40 µM) for 3–6 hours. Western blotting reveals reduced JAK2/STAT3 phosphorylation (Tyr705/1007) and upregulated SHP1 phosphatase, which deactivates STAT3. Time-course experiments show SHP1 induction precedes STAT3 inhibition .

Advanced Research Questions

Q. What strategies enhance this compound's efficacy in combination therapies?

- Methodological Answer : Combine this compound with agents targeting complementary pathways. For example, MST-312 (telomerase inhibitor) synergizes with this compound in breast cancer by increasing γH2AX foci (DNA damage marker) while sparing normal cells. Validate via TUNEL assays and γH2AX Western blotting . Optimize dosing schedules to mitigate toxicity .

Q. How can network pharmacology identify this compound’s multi-target mechanisms in pancreatic cancer?

- Methodological Answer : Use databases (DisGeNET, PharmMapper) to map this compound’s putative targets (e.g., 34 node proteins in pancreatic cancer). Construct protein-protein interaction (PPI) networks via STRING (confidence score >0.9) and perform GO/KEGG enrichment analysis. Key pathways include PI3K-Akt and MAPK signaling . Validate predictions with RNAi or CRISPR knockout models .

Q. What structural modifications improve this compound’s anticancer activity?

- Methodological Answer : Derivative 3f (this compound analog) showed enhanced anti-pancreatic cancer activity by targeting novel pathways distinct from gemcitabine. Synthesize derivatives via alkylation or hydroxylation and evaluate using in vitro (apoptosis assays) and in vivo (xenograft models) . Prioritize compounds with lower IC50 and improved pharmacokinetic profiles .

Q. How does tumor microenvironment modulation contribute to this compound’s anti-metastatic effects?

- Methodological Answer : In breast cancer bone metastasis models, this compound (2–5 mg/kg in mice) disrupts the RANKL/OPG ratio, inhibiting osteoclastogenesis. Use TRAP staining for osteoclast activity and micro-CT to quantify osteolysis. This compound blocks RANK-TRAF6 interactions, suppressing NF-κB and MAPK pathways in co-cultures of cancer cells and osteoblasts .

Q. What biotechnological approaches address this compound’s low bioavailability?

- Methodological Answer : Optimize hairy root cultures or cell suspension systems for enhanced this compound production. Quantify yields via validated RP-HPLC methods (LOD: 2.2 µg/L, LOQ: 2.4 µg/L) . Nanoformulations (liposomes, PLGA nanoparticles) improve solubility and tumor targeting—characterize using dynamic light scattering (DLS) and in vivo biodistribution studies .

Q. Why do some cancer cells exhibit resistance to this compound-induced apoptosis?

- Methodological Answer : Resistance in HT29 colon cancer cells at 50 µM correlates with COX-2 overexpression. Use siRNA knockdown or COX-2 inhibitors (e.g., celecoxib) to restore sensitivity. Monitor pEGFR/pAkt pathways via phospho-specific antibodies and compare IC50 values in COX-2(+) vs. COX-2(-) lines .

Properties

IUPAC Name |

5-hydroxy-2-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMMXZQDRFWYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C1=O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075413 | |

| Record name | 1,4-Naphthalenedione, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-42-5 | |

| Record name | Plumbagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plumbagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plumbagin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plumbagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-methyl-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PLUMBAGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAS4TBQ4OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.